The exact mass of the compound Olopatadine is 337.1678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzoxepins. It belongs to the ontological category of heterotricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Ophthalmologicals -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
D27V6190PM
Related CAS
140462-76-6 (hydrochloride)
GHS Hazard Statements
Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; Reported as not meeting GHS hazard criteria by 2 of 45 companies. For more detailed information, please visit ECHA C&L website; Of the 6 notification(s) provided by 43 of 45 companies with hazard statement code(s):; H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral]; H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Olopatadine is indicated for the symptomatic treatment of ocular itching associated with allergic conjunctivitis as ophthalmic solution.[L6781] In nasal spray, olopatadine is indicated for the symptomatic relief of seasonal allergic rhinitis in patients 12 years of age and older.[L6784] Treatment of ocular signs and symptoms of seasonal allergic conjunctivitis.
Pharmacology
Inflammatory reactions in response to various stimuli are mediated by endogenous mediators and other pro-inflammatory factors. Histamine receptor activation and mast cell degranulation are primary mechanisms that cause inflammatory reactions such as ocular itching, hyperemia, chemosis, eyelid swelling, and tearing of seasonal allergic conjunctivitis.[A179704] Olopatadine is an anti-allergenic molecule and mast cell stabilizer that inhibits the _in vivo_ type 1 immediate hypersensitivity reaction.[L6790] By blocking the effects of histamine, olopatadine works to reduce the symptoms of allergies and inflammation at various sites of administration, including the eyes and nose. It has shown to exert antihistaminic effects in isolated tissues, animal models, and humans.[L6784] Olopatadine also demonstrated dose-dependent inhibition of immunologically-stimulated release of histamine from rat basophilic leukemia cells and human conjunctival mast cells _in vitro_.[A179704] Olopatadine has a relatively rapid onset of action and prolonged duration, where it was shown to mediate anti-histaminic effects at 5 minutes to 24 hours post-administration.[A179704] While olopatadine is a non-sedating antihistamine agent, there have been reports of somnolence in some patients taking nasal olopatadine during clinical trials.[L6784] Temporary blurred vision or other visual disturbances were observed following ophthalmic administration. Olopatadine has negligible effects on alpha-adrenergic, dopamine, muscarinic type 1 and 2, and serotonin receptors.[L6790] In clinical trials, there was no evidence of any effect of olopatadine on QT prolongation was observed following intranasal administration.[L6784] Olopatadine is a dual action selective histamine H1 receptor antagonist and mast cell stabilizer with anti-allergic activity. Olopatadine stabilizes mast cells and prevents histamine release from mast cells. In addition, this agent also blocks histamine H1 receptors, thereby preventing histamine from binding to these receptors. Both actions prevent the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal (GI) smooth muscle, including histamine-induced vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of GI smooth muscle. This drug also prevents histamine-induced pain and itching of mucous membranes.
MeSH Pharmacological Classification
Anti-Allergic Agents
ATC Code
S01GX09 R - Respiratory system R01 - Nasal preparations R01A - Decongestants and other nasal preparations for topical use R01AC - Antiallergic agents, excl. corticosteroids R01AC08 - Olopatadine S - Sensory organs S01 - Ophthalmologicals S01G - Decongestants and antiallergics S01GX - Other antiallergics S01GX09 - Olopatadine
Mechanism of Action
Histamine is a biogenic vasoactive amine that binds to its receptors, which are G-protein coupled receptors. Signaling through the histamine H1 receptor is thought to primarily promote the activation of inflammatory reactions, such as allergy, asthma, and autoimmune diseases.[A179731] H1 receptor signaling activates the intracellular transcription factors, such as IP3, PLC, PKC, DAG, and intracellular calcium ions, which all work to activate further downstream cascades. Activated downstream cascades lead to the production of cytokines, the release of mast cell inflammatory mediators, synthesis of prostacyclins, activation of platelet factor, as well as the synthesis of nitric oxide, arachidonic acid, and thromboxane, which all contribute to inflammatory reactions.[A179731] Olopatadine is an anti-allergic molecule that works via several mechanisms. As a mast cell stabilizer, it stabilizes rodent basophils and human conjunctival mast cells and inhibits the immunologically-stimulated release of histamine.[A179704] Olopatadine acts as an antagonist at the histamine H1 receptors with high selectivity, which is explained by a unique receptor binding pocket that consists of the aspartate residue in the third transmembrane helix and other sites in the H1 receptor.[A1170] Upon binding, olopatadine blocks the H1 receptor signaling pathway, inhibiting the release of inflammatory mediators, such as tryptase, prostaglandin D2, TNF-alpha, as well as pro-inflammatory cytokines.[L6790] It also decreases chemotaxis and inhibits eosinophil activation.[L6781] _In vitro_, olopatadine was shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which promotes the recruitment of migrating pro-inflammatory mediators.[A179704]
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Histamine HRH1 [HSA:3269] [KO:K04149]
Pictograms
Acute Toxic;Environmental Hazard
Other CAS
113806-05-6 140462-76-6
Wikipedia
Olopatadine
Biological Half Life
Following ocular administration, the elimination half-life of olopatadine was 3.4 ± 1.2 hours. In oral pharmacokinetics study, the elimination half-life was reported to be 8 to 12 hours.
Use Classification
Human drugs -> Opatanol -> EMA Drug Category Ophthalmologicals -> Human pharmacotherapeutic group
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